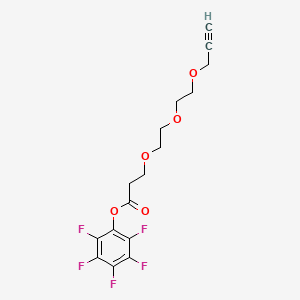
Propargyl-PEG3-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG3-PFP ester is a compound used primarily as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). It is a polyethylene glycol (PEG)-based linker that contains an alkyne group, making it suitable for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This compound is valuable in various scientific research applications due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-PFP ester typically involves the modification of PEG with propargyl and pentafluorophenyl (PFP) groups. The process begins with the preparation of heterobifunctional PEG derivatives, which are then modified to introduce the propargyl and PFP groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like copper for the click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG3-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules.
Substitution Reactions: The PFP ester group can react with primary amines to form amide bonds.
Common Reagents and Conditions
Reagents: Copper catalysts, azide-containing molecules, primary amines.
Conditions: Reactions are typically carried out in organic solvents like DMF or DMSO, at room temperature or slightly elevated temperatures
Major Products
Click Chemistry: Formation of triazole-linked compounds.
Substitution Reactions: Formation of amide-linked compounds.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG3-PFP ester has a wide range of applications in scientific research, including:
Wirkmechanismus
Propargyl-PEG3-PFP ester functions as a linker in PROTACs, which are designed to degrade target proteins. The compound contains two ligands connected by the PEG linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The alkyne group in this compound allows for click chemistry reactions, enabling the conjugation of various functional groups to the linker .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG1-SS-PEG1-PFP ester: Another PEG-based linker with similar click chemistry properties.
Propargyl-PEG4-PFP ester: A longer PEG chain variant with similar applications in PROTAC synthesis.
Uniqueness
Propargyl-PEG3-PFP ester is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its alkyne group allows for efficient click chemistry reactions, making it a versatile tool in various scientific applications .
Eigenschaften
Molekularformel |
C16H15F5O5 |
|---|---|
Molekulargewicht |
382.28 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C16H15F5O5/c1-2-4-23-6-8-25-9-7-24-5-3-10(22)26-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 |
InChI-Schlüssel |
QDAONBJCOYULHT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


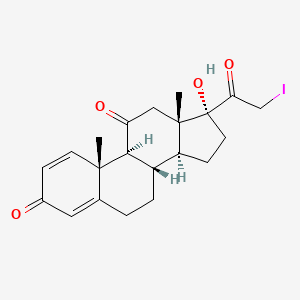
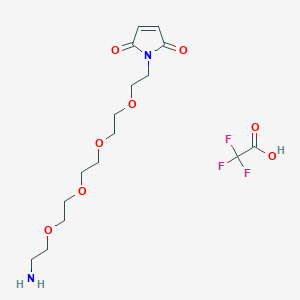
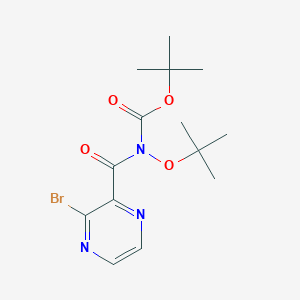
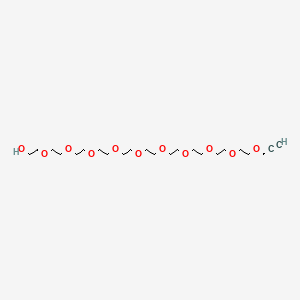
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)

![tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11827760.png)
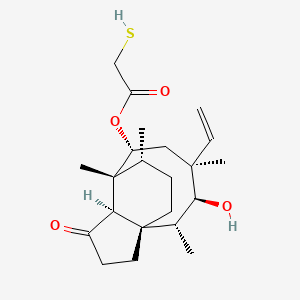
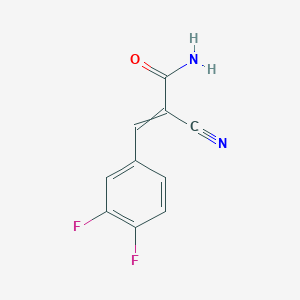


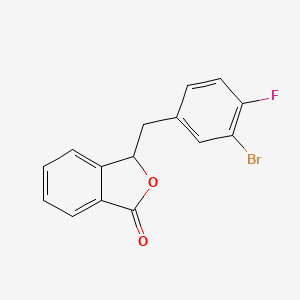
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
